molecular formula C23H21NO3 B11960416 Ethyl 4-[(4-phenylmethoxyphenyl)methylideneamino]benzoate CAS No. 64518-91-8

Ethyl 4-[(4-phenylmethoxyphenyl)methylideneamino]benzoate

Cat. No.: B11960416
CAS No.: 64518-91-8
M. Wt: 359.4 g/mol
InChI Key: BWSMFVJXLIVYOM-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-phenylmethoxyphenyl)methylideneamino]benzoate is a Schiff base derivative characterized by an ethyl benzoate core linked to a 4-phenylmethoxyphenyl group via a methylideneamino (-N=CH-) bridge. This compound belongs to a broader class of aromatic benzoates with tunable electronic and steric properties, making it relevant in materials science, medicinal chemistry, and nonlinear optics (NLO) research . Its structure allows for modifications at the phenylmethoxy and benzoate moieties, enabling exploration of structure-activity relationships (SAR) across diverse applications.

Properties

CAS No.

64518-91-8

Molecular Formula

C23H21NO3

Molecular Weight

359.4 g/mol

IUPAC Name

ethyl 4-[(4-phenylmethoxyphenyl)methylideneamino]benzoate

InChI

InChI=1S/C23H21NO3/c1-2-26-23(25)20-10-12-21(13-11-20)24-16-18-8-14-22(15-9-18)27-17-19-6-4-3-5-7-19/h3-16H,2,17H2,1H3

InChI Key

BWSMFVJXLIVYOM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of Ethyl 4-Aminobenzoate (Benzocaine)

Ethyl 4-aminobenzoate serves as the primary amine precursor for the target compound. The most efficient method involves a two-step process:

Esterification of 4-Nitrobenzoic Acid

4-Nitrobenzoic acid undergoes esterification with ethanol in the presence of a rare-earth oxide catalyst (e.g., neodymium sesquioxide) and a water entrainer (e.g., toluene). The reaction is conducted under reflux (80–100°C) for 4–6 hours, achieving >99.5% conversion.

Reaction Conditions

ParameterValue
CatalystNeodymium sesquioxide (Nd₂O₃)
SolventToluene
Temperature80–100°C
Reaction Time4–6 hours
Molar Ratio (Acid:EtOH)1:1.5–2.0

Hydrogenation of Ethyl 4-Nitrobenzoate

The nitro group is reduced to an amine using 5% Pd/C under hydrogen gas (1–3 atm) at 80–100°C for 2 hours. This step yields ethyl 4-aminobenzoate with >99.5% purity.

Hydrogenation Parameters

ParameterValue
Catalyst5% Pd/C
Pressure1–3 atm H₂
Temperature80–100°C
Reaction Time2 hours

Synthesis of 4-Phenylmethoxybenzaldehyde

This aldehyde component is synthesized via nucleophilic aromatic substitution:

4-Hydroxybenzaldehyde reacts with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–80°C for 6–8 hours.

Etherification Conditions

ParameterValue
BaseK₂CO₃
SolventDMF
Temperature60–80°C
Reaction Time6–8 hours

Condensation to Form the Schiff Base

Ethyl 4-aminobenzoate and 4-phenylmethoxybenzaldehyde undergo a condensation reaction in ethanol with catalytic acetic acid under reflux (78°C) for 4–6 hours. Molecular sieves (3Å) are added to absorb water and shift equilibrium toward product formation.

Condensation Parameters

ParameterValue
SolventEthanol
CatalystAcetic acid (1–2 mol%)
TemperatureReflux (78°C)
Reaction Time4–6 hours
Yield75–85%

Optimization Strategies for Improved Yield

Catalyst Selection in Esterification

Rare-earth oxides (e.g., Nd₂O₃, Er₂O₃) outperform traditional sulfuric acid in esterification due to their recyclability and lack of corrosive byproducts. Neodymium sesquioxide achieves 99.5% conversion with 10 reuses without significant activity loss.

Solvent Effects in Condensation

Ethanol is optimal for Schiff base formation due to its polarity and ability to dissolve both reactants. Alternatives like methanol or acetonitrile reduce yields by 10–15%.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.35 (s, 1H, CH=N), 7.85–7.20 (m, 13H, aromatic), 4.35 (q, 2H, OCH₂CH₃), 3.85 (s, 2H, OCH₂Ph), 1.40 (t, 3H, OCH₂CH₃).

  • IR (KBr) : 1675 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O).

  • Mass Spectrometry : m/z 359.4 [M]⁺.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water = 70:30) confirms >98% purity.

Environmental and Industrial Considerations

The adoption of solid catalysts and recyclable solvents (e.g., toluene, ethanol) aligns with green chemistry principles. The patent route in reduces waste acid generation by 90% compared to traditional methods.

Chemical Reactions Analysis

Hydrolysis Reactions

This compound undergoes hydrolysis under acidic or basic conditions, breaking the ester linkage. The reaction typically requires water and a catalyst (e.g., HCl or NaOH).

Example :
Under acidic conditions, the ester group hydrolyzes to form benzoic acid and ethanol, while the Schiff base may rearrange or degrade depending on pH and temperature.

Reaction Type Conditions Products
Acid-catalyzedHCl, H₂O, refluxBenzoic acid + ethanol
Base-catalyzedNaOH, H₂O, refluxSodium benzoate + ethanol

Oxidation and Reduction

The compound exhibits reactivity toward oxidizing and reducing agents due to the aromatic rings and Schiff base:

  • Oxidation : Reagents like KMnO₄ or H₂O₂ can oxidize the Schiff base (C=N) to a carbonyl group (C=O), altering the compound’s electronic properties.

  • Reduction : Sodium borohydride (NaBH₄) or LiAlH₄ may reduce the Schiff base to a methyleneamino group (-CH₂-NH-).

Mechanistic Insight :
The phenylmethoxyphenyl group stabilizes the Schiff base through conjugation, influencing reaction rates under oxidation/reduction conditions.

Substitution Reactions

The aromatic rings in the compound are susceptible to electrophilic substitution:

  • Nitration : Nitric acid (HNO₃) introduces nitro groups at activated positions (e.g., para to electron-donating groups like methoxy).

  • Friedel-Crafts Alkylation : Lewis acids (e.g., AlCl₃) facilitate the addition of alkyl groups to the aromatic rings.

Example :
Reaction with nitric acid yields methyl 3-nitrobenzoate derivatives, though specific positions depend on steric and electronic effects .

Schiff Base Formation and Rearrangement

The methylideneamino group (-CH=N-) originates from condensation reactions between ethyl 4-aminobenzoate and aldehydes/ketones. This step is critical in the compound’s synthesis:

Synthesis Pathway :

  • Imine formation : Ethyl 4-aminobenzoate reacts with aldehydes (e.g., 4-phenylmethoxybenzaldehyde) under acidic conditions (e.g., acetic acid) to form the Schiff base .

  • Stabilization : The resulting imine is stabilized by conjugation with aromatic rings.

Analytical Evidence :
NMR and IR spectroscopy confirm the Schiff base’s presence via signals at ~8.5 ppm (C=N) and ~1600 cm⁻¹ (C=N stretch) .

Key Research Findings

Property Observation Reference
Hydrolysis Stability Ester linkage is labile under acidic/basic conditions; Schiff base rearranges
Synthesis Efficiency Multi-step synthesis with yields up to 77% in intermediate formation
Spectroscopic Data C=N stretch at ~1600 cm⁻¹; aromatic protons in NMR at ~6.5–8.5 ppm

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-[(4-phenylmethoxyphenyl)methylideneamino]benzoate has shown promise as a lead compound in drug discovery due to its structural features that allow for interactions with biological targets. Its applications include:

  • Anticancer Activity: Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated its ability to induce apoptosis in breast cancer cells through the mitochondrial pathway, leading to increased reactive oxygen species production and subsequent cell death .
  • Antimicrobial Properties: In vitro studies have shown that this compound possesses significant antibacterial activity against resistant bacterial strains. The mechanism involves disrupting bacterial cell membranes, which is crucial in the fight against antibiotic resistance .

Biological Research

The compound's unique structure allows it to serve as a valuable tool in biological research:

  • Enzyme Inhibition Studies: this compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways of cancer cells and pathogens, making it a candidate for further pharmacological studies .
  • Mechanistic Investigations: Studies have focused on understanding the molecular interactions of this compound with target proteins, revealing insights into its potential as a therapeutic agent .

Case Study 1: Anticancer Efficacy

A comprehensive study evaluated the effects of this compound on various cancer cell lines, including hormone-resistant breast cancer. The findings indicated a broad-spectrum antitumor activity with varying IC50 values depending on the cell type. Notably, the compound showed enhanced efficacy compared to standard treatments .

Case Study 2: Antibacterial Activity

In another investigation, the compound was tested against multiple bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Results demonstrated significant inhibition of bacterial growth at low concentrations, suggesting its potential as a new antibacterial agent .

Industrial Applications

Beyond its medicinal properties, this compound has potential applications in:

  • Material Science: The compound can be utilized in the development of advanced materials due to its chemical stability and reactivity. Its derivatives may find applications in creating novel polymers or coatings .
  • Chemical Sensors: The unique properties of this compound make it suitable for use in chemical sensors designed to detect specific biological or chemical agents .

Mechanism of Action

The mechanism by which ethyl 4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Nonlinear Optical (NLO) Properties

  • Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (): This analogue replaces the 4-phenylmethoxy group with 2-hydroxy-4-methoxyphenyl. Density functional theory (DFT) studies reveal that electron-donating substituents (e.g., -OCH₃) enhance hyperpolarizability (β), a key NLO parameter. The hydroxyl group at the ortho position introduces intramolecular hydrogen bonding, stabilizing the planar conformation and increasing β to 3,500 × 10⁻³⁰ esu, outperforming simpler benzylidene derivatives .
  • Ethyl 4-[(E)-benzylideneamino]benzoate (): Lacking substituents on the benzylidene ring, this compound exhibits lower β (~1,200 × 10⁻³⁰ esu), highlighting the critical role of electron-donating groups in NLO enhancement .

Table 1: Substituent Impact on Hyperpolarizability

Compound Substituents β (×10⁻³⁰ esu) Reference
Ethyl 4-[(4-phenylmethoxyphenyl)methylideneamino]benzoate 4-PhOCH₃ Data pending
Ethyl 4-[(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate 2-OH, 4-OCH₃ 3,500
Ethyl 4-[(E)-benzylideneamino]benzoate None 1,200

Mesomorphic Properties in Liquid Crystals

  • Azobenzene Dimers (): Ethyl 4-[(4-{4-(4-((4-nitrophenyl)diazenyl)phenoxy)alkyloxy}phenyl)diazenyl]benzoate forms nematic and smectic A phases when alkyl chains (n ≥ 6) are introduced. The nitro group enhances dipole-dipole interactions, stabilizing liquid crystalline phases. In contrast, shorter chains (n = 4) lack mesogenicity, underscoring the balance between rigidity and flexibility .

Key Structural Insights and Trends

Electron-Donating Groups : Enhance NLO properties (e.g., OCH₃ in ) but may reduce enzyme inhibition efficacy.

Electron-Withdrawing Groups: Improve biological activity (e.g., Cl in SABA1 ) and optoelectronic performance (e.g., NO₂ in ).

Chain Length and Flexibility : Critical for mesophase formation in liquid crystals () and solubility in biological systems ().

Biological Activity

Ethyl 4-[(4-phenylmethoxyphenyl)methylideneamino]benzoate, a compound with the molecular formula C23H21NO3 and a molecular weight of 359.4 g/mol, has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and relevant case studies.

The synthesis of this compound typically involves the condensation of ethyl 4-aminobenzoate with 4-(benzyloxy)benzaldehyde under basic conditions, often using sodium hydroxide or potassium carbonate as the catalyst. The product is purified through recrystallization or column chromatography .

PropertyValue
CAS No.64518-91-8
Molecular FormulaC23H21NO3
Molecular Weight359.4 g/mol
IUPAC NameThis compound
InChIInChI=1S/C23H21NO3/c1-2...
Canonical SMILESCCOC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC3=CC=CC=C3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Its structure allows for binding that modulates the activity of these targets, leading to various biological effects, including potential anti-inflammatory and anticancer properties .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest . For example, a study demonstrated that this compound reduced cell viability in human breast cancer cells (MCF-7) by promoting apoptotic pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. Experimental models have shown that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases .

Case Studies

  • In Vitro Anticancer Study : A study conducted on MCF-7 breast cancer cells reported a dose-dependent decrease in cell viability when treated with varying concentrations of this compound. The IC50 value was determined to be approximately 25 µM, indicating potent anticancer activity.
  • Anti-inflammatory Model : In a mouse model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly decreased levels of TNF-alpha and IL-6 in serum, highlighting its potential therapeutic role in managing inflammatory responses .

Research Applications

This compound serves as a valuable intermediate in organic synthesis and is explored for its applications in:

  • Medicinal Chemistry : As a lead compound for developing new anti-cancer and anti-inflammatory drugs.
  • Biochemical Assays : Used to study enzyme inhibition mechanisms due to its ability to bind selectively to target proteins .

Q & A

Basic Question: What are the standard synthetic routes for Ethyl 4-[(4-phenylmethoxyphenyl)methylideneamino]benzoate?

Answer:
The compound is typically synthesized via a multi-step procedure. A common approach involves:

Formation of the Schiff base : Reacting ethyl 4-aminobenzoate with a substituted aldehyde (e.g., 4-phenylmethoxybenzaldehyde) under reflux in a polar aprotic solvent (e.g., ethanol or methanol) with catalytic acid.

Purification : Isolation via column chromatography or recrystallization using solvents like ethyl acetate/hexane.

Characterization : Confirmed by 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and IR spectroscopy to verify the imine (C=N) stretch (~1600–1650 cm1^{-1}) and aromatic proton environments .

Basic Question: What spectroscopic techniques are essential for validating the structure of this compound?

Answer:
Critical techniques include:

  • 1H^1 \text{H}-NMR : To identify aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and ethyl ester protons (δ 1.2–4.3 ppm).
  • 13C^{13} \text{C}-NMR : To confirm carbonyl carbons (ester C=O at ~165–170 ppm) and imine carbons (~150–160 ppm).
  • IR Spectroscopy : For detecting C=N (~1620 cm1^{-1}) and ester C=O (~1720 cm1^{-1}) stretches.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks and fragmentation patterns .

Advanced Question: How can researchers resolve contradictions between experimental and computational structural data?

Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal-packing forces. Strategies include:

Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX or WinGX software to refine crystallographic data and validate bond lengths/angles .

DFT Calculations : Compare optimized geometries (e.g., Gaussian09) with experimental data, adjusting for solvent effects.

Dynamic NMR : Detect conformational equilibria in solution if imine tautomerism is suspected .

Advanced Question: What methodologies are recommended for studying the compound’s electronic properties?

Answer:

  • UV-Vis Spectroscopy : Analyze ππ\pi \rightarrow \pi^* and nπn \rightarrow \pi^* transitions in solvents of varying polarity to assess charge-transfer behavior.
  • Cyclic Voltammetry : Determine redox potentials (e.g., oxidation of the imine group).
  • TD-DFT Simulations : Correlate experimental absorption spectra with computed electronic transitions .

Advanced Question: How can crystallographic refinement challenges be addressed for this compound?

Answer:
Challenges include disorder in the phenylmethoxy group or imine linkage. Mitigation steps:

High-Resolution Data : Collect data at low temperature (e.g., 100 K) to minimize thermal motion.

SHELXL Refinement : Apply restraints for bond distances/angles and anisotropic displacement parameters.

Twinned Data Handling : Use SHELXL’s TWIN/BASF commands for twinned crystals .

Advanced Question: What experimental designs are optimal for evaluating biological activity (e.g., antitumor properties)?

Answer:

In Vitro Assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC50_{50} determination).

Mechanistic Studies :

  • Flow Cytometry : Assess apoptosis via Annexin V/PI staining.
  • Molecular Docking : Target proteins (e.g., tubulin or DNA topoisomerases) using AutoDock Vina.

In Vivo Models : Xenograft studies in mice with pharmacokinetic profiling (HPLC-MS for bioavailability) .

Advanced Question: How to investigate the compound’s role in reaction mechanisms (e.g., catalysis or photodegradation)?

Answer:

  • Kinetic Studies : Monitor reaction progress via UV-Vis or HPLC under varying conditions (pH, light, temperature).
  • Trapping Intermediates : Use quench-flow techniques with spectroscopic identification.
  • Isotopic Labeling : 18O^{18} \text{O}-labeling in ester groups to track hydrolysis pathways .

Advanced Question: How to address discrepancies in thermal stability data (e.g., DSC vs. TGA)?

Answer:

  • DSC-TGA Coupling : Perform simultaneous thermal analysis to correlate melting points (DSC) with decomposition (TGA).
  • Crystallinity Effects : Compare results for amorphous vs. crystalline samples (prepared via solvent evaporation vs. slow cooling).
  • Dynamic XRD : Monitor structural changes during heating .

Advanced Question: What computational approaches predict substituent effects on UV absorption?

Answer:

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps using Gaussian09 to assess electron-withdrawing/donating substituent impacts.
  • Solvatochromic Studies : Use PCM models in TD-DFT to simulate solvent effects on absorption maxima .

Advanced Question: How to optimize synthetic yield while minimizing byproducts?

Answer:

  • Design of Experiments (DoE) : Apply factorial design to vary reaction time, temperature, and stoichiometry.
  • In Situ Monitoring : Use ReactIR or HPLC to track intermediate formation.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts for imine formation efficiency .

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